3-Methyladenine-d3

Analytical Chemistry Mass Spectrometry Isotope Dilution

For accurate LC-MS/GC-MS quantitation of 3-Methyladenine, only the deuterated isotopologue 3-Methyladenine-d3 enables isotopic dilution analysis. The +3 Da mass shift (m/z 206 vs. m/z 209) allows the mass spectrometer to distinguish the internal standard from the analyte despite identical chromatographic behavior. Unlabeled 3-MA cannot provide this differentiation, making 3-MA-d3 indispensable for absolute quantitation in pharmacokinetic, ADME, and biomarker studies. Procure this validated SIL-IS to eliminate matrix effects and ensure analytical precision.

Molecular Formula C6H7N5
Molecular Weight 152.17 g/mol
CAS No. 110953-39-4
Cat. No. B015328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyladenine-d3
CAS110953-39-4
Synonyms3-(Methyl-d3)-3H-purin-6-amine;  3-(Methyl-d3)-6-aminopurine;  3-(Methyl-d3)adenine;  6-Amino-3-(methyl-d3)purine;  N3-(Methyl-d3)adenine;  NSC 66389-d3; 
Molecular FormulaC6H7N5
Molecular Weight152.17 g/mol
Structural Identifiers
SMILESCN1C=NC(=C2C1=NC=N2)N
InChIInChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)/i1D3
InChIKeyZPBYVFQJHWLTFB-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyladenine-d3 (CAS 110953-39-4): A Deuterated Internal Standard for Autophagy Research


3-Methyladenine-d3 (3-MA-d3) is the deuterated isotopologue of the established autophagy inhibitor 3-Methyladenine (3-MA), wherein three hydrogen atoms on the methyl group are replaced by deuterium atoms . This specific isotopic labeling results in a mass shift of +3 Da relative to the parent compound (M+3) . While 3-MA is a well-characterized inhibitor of class III PI3K (Vps34) and autophagy , the primary and verifiable differentiation of 3-MA-d3 lies in its application as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry, not as a novel or improved pharmacological agent.

Why 3-Methyladenine Cannot Substitute for 3-Methyladenine-d3 in Quantitative Analysis


The non-deuterated analog, 3-Methyladenine (3-MA), cannot be substituted for 3-Methyladenine-d3 (3-MA-d3) in workflows requiring precise analytical quantification. In mass spectrometry (MS), 3-MA and 3-MA-d3 are chemically nearly identical and will co-elute, but their mass difference (+3 Da for the deuterated form) allows the mass spectrometer to distinguish between them . This is the fundamental principle of isotope dilution mass spectrometry. Using unlabeled 3-MA as a standard would provide no means to differentiate it from endogenous or experimentally added analyte, rendering accurate quantification impossible. Therefore, for any study requiring absolute quantitation of 3-MA in biological matrices, procurement of the specific deuterated analog is mandatory [1].

Quantitative Differentiation of 3-Methyladenine-d3 as an Analytical Tool


Direct Mass Spectrometric Differentiation from Unlabeled 3-MA

3-Methyladenine-d3 (3-MA-d3) is directly differentiated from its non-deuterated analog, 3-Methyladenine (3-MA), by a mass-to-charge ratio (m/z) shift of +3 for the molecular ion. This quantitative mass difference is the basis for its use as an internal standard in mass spectrometry [1].

Analytical Chemistry Mass Spectrometry Isotope Dilution

Validated Use as an Internal Standard for GC-MS Quantification of 3-MA

3-Methyladenine-d3 has been quantitatively validated as an internal standard for the analysis of 3-MA in human urine. In a developed method, the recovery of 3-MA from urine samples was typically >90% when using 50 ng of 3-MA-d3 as the internal standard per sample [1].

Bioanalysis Method Validation GC-MS

Role in a Validated GC-MS Method for Detecting Multiple DNA Adducts

3-Methyladenine-d3 was employed as one of four deuterated internal standards in a validated method for quantifying DNA alkylation damage. The method achieved detection limits of 0.2 pmol/ml urine for 3-MeAde and related adducts, demonstrating the utility of the deuterated standard for high-sensitivity analysis [1].

DNA Adducts Biomonitoring Carcinogenesis

Validated Research Applications for 3-Methyladenine-d3 (CAS 110953-39-4)


Absolute Quantification of 3-Methyladenine in Biological Matrices via Isotope Dilution Mass Spectrometry

This is the primary and evidence-backed application for 3-Methyladenine-d3. It is used as a stable isotope-labeled internal standard (SIL-IS) in Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. By adding a known quantity of 3-MA-d3 to a sample (e.g., urine, cell lysate, tissue homogenate) prior to sample preparation, it corrects for analyte loss during extraction and ionization variability in the mass spectrometer. The quantification is achieved by comparing the signal intensity of the analyte (3-MA, m/z 206) to the signal intensity of the internal standard (3-MA-d3, m/z 209) [1]. This method is essential for studies requiring precise measurement of 3-MA, such as monitoring its pharmacokinetics or its formation as a biomarker of DNA methylation damage [2].

Biomonitoring of Human Exposure to DNA-Damaging Alkylating Agents

3-Methyladenine-d3 is a validated and essential component in analytical methods designed to measure urinary excretion of 3-methyladenine (3-MeAde) as a non-invasive biomarker of exposure to methylating agents. These agents are common in certain occupational settings, environmental pollution, and as a consequence of some chemotherapies. The high-sensitivity method, which uses 3-MA-d3 as an internal standard, can detect 3-MeAde at concentrations as low as 0.2 pmol/ml of urine [2]. This application is critical for population studies in molecular epidemiology and for occupational health monitoring programs [1].

Stable Isotope-Labeled Tracer for Investigating 3-MA Metabolism and Pharmacokinetics

Due to its nearly identical chemical behavior but distinct mass, 3-Methyladenine-d3 can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of 3-Methyladenine itself. While this is a class-level inference for deuterated compounds , the specific analytical differentiation established in Section 3 makes it technically feasible. For instance, 3-MA-d3 could be co-administered with unlabeled 3-MA in an in vitro or in vivo model. By monitoring the ratio of d0-3-MA to d3-3-MA over time using LC-MS, researchers can quantitatively dissect metabolic pathways and determine pharmacokinetic parameters without the confounding effects of endogenous or background levels of the analyte.

Technical Documentation Hub

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